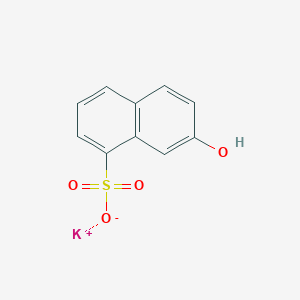

Potassium 7-hydroxynaphthalenesulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 7-hydroxynaphthalenesulphonate (7-HNS) is an organic compound that is used as a reagent in various scientific experiments. It is also known as Potassium 7-hydroxy-1,8-naphthalenedisulfonate, and has the chemical formula C10H7KO7S2. 7-HNS is a highly versatile compound, and has been used in a range of applications in both the laboratory and in industry.

Applications De Recherche Scientifique

Environmental Remediation

Potassium-based compounds are explored for environmental applications, particularly in water treatment and environmental remediation. For instance, ferrate(VI) compounds, which could potentially include potassium salts, are noted for their efficacy in water disinfection, degradation of organic pollutants, and treatment of wastewater (Jiang, 2007). The ability of potassium ferrate(VI) to act as an oxidant/disinfectant underscores its potential in addressing environmental pollution.

Agriculture

In agriculture, potassium is crucial for plant growth and soil health. Research highlights the importance of potassium in plant stress tolerance, signaling, and overall health (Anschütz, Becker, & Shabala, 2014). Potassium solubilizing bacteria (KSB) have been identified to play a significant role in converting insoluble potassium into forms that are available for plant uptake, thereby enhancing soil fertility and agricultural productivity (Etesami, Emami, & Alikhani, 2017).

Advanced Material Science

Potassium salts are utilized in the development of advanced materials, including polymer-layered silicate nanocomposites. These materials exhibit improved properties such as high storage modulus and increased tensile strength, making them suitable for various industrial applications (Ray & Okamoto, 2003). Additionally, potassium-ion batteries (PIBs) are gaining attention as economical and efficient energy storage systems, suggesting the potential for potassium compounds in energy-related applications (Zhang, Liu, & Guo, 2019).

Safety and Hazards

Orientations Futures

While specific future directions for Potassium 7-hydroxynaphthalenesulphonate are not available, research into potassium and its compounds continues to be of global relevance. For instance, there is ongoing research exploring the potential benefit of old and new pharmacological interventions that might offer further improvements in treatment for heart failure . Similarly, research into the role of plants in aquatic ecosystems, which can involve potassium, is also a burgeoning scientific discipline .

Mécanisme D'action

Target of Action

Potassium 7-Hydroxynaphthalene-1-Sulfonate, also known as Potassium 7-Hydroxynaphthalenesulphonate or Potassium 7-Hydroxy-1-naphthalenesulfonate, is a chemical compound with the molecular formula C10H7KO4S

Biochemical Pathways

The compound is a naphthalenesulfonic acid , which suggests it may interact with biological systems in a manner similar to other sulfonic acids.

Pharmacokinetics

Given its molecular weight of 262.32 , it is possible that it may have good bioavailability, but this would need to be confirmed through experimental studies.

Analyse Biochimique

Biochemical Properties

Potassium 7-hydroxynaphthalene-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in sulfonation reactions, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of the sulfonate group to specific active sites on the enzymes, facilitating or inhibiting their activity .

Cellular Effects

Potassium 7-hydroxynaphthalene-1-sulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of certain proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Potassium 7-hydroxynaphthalene-1-sulfonate involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, Potassium 7-hydroxynaphthalene-1-sulfonate can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 7-hydroxynaphthalene-1-sulfonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, Potassium 7-hydroxynaphthalene-1-sulfonate may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Potassium 7-hydroxynaphthalene-1-sulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, Potassium 7-hydroxynaphthalene-1-sulfonate can exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

Potassium 7-hydroxynaphthalene-1-sulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound may be metabolized by sulfonation enzymes, leading to the formation of different metabolites that can have distinct biological activities .

Transport and Distribution

Within cells and tissues, Potassium 7-hydroxynaphthalene-1-sulfonate is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Potassium 7-hydroxynaphthalene-1-sulfonate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biochemical effects. For instance, Potassium 7-hydroxynaphthalene-1-sulfonate may accumulate in the nucleus, where it can interact with DNA and influence gene expression .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 7-hydroxynaphthalenesulphonate involves the sulfonation of naphthalene followed by hydroxylation of the sulphonated product and then reaction with potassium hydroxide to form the final product.", "Starting Materials": ["Naphthalene", "Sulphuric acid", "Potassium hydroxide", "Hydrogen peroxide"], "Reaction": ["1. Naphthalene is sulfonated with sulfuric acid to form 7-sulphonated naphthalene", "2. The sulphonated product is then hydroxylated using hydrogen peroxide to form 7-hydroxynaphthalene-2-sulphonic acid", "3. The 7-hydroxynaphthalene-2-sulphonic acid is then reacted with potassium hydroxide to form Potassium 7-hydroxynaphthalenesulphonate"] } | |

Numéro CAS |

30252-40-5 |

Formule moléculaire |

C10H8KO4S |

Poids moléculaire |

263.33 g/mol |

Nom IUPAC |

potassium;7-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |

Clé InChI |

XLZIGSCZALGJMT-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |

SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |

SMILES canonique |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[K] |

Autres numéros CAS |

30252-40-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)